Home > Products > Screening Compounds P25635 > 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine
5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine - 1016691-89-6

5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-3209204
CAS Number: 1016691-89-6
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial: Effective against various bacterial and fungal strains [, , , , , , ].
  • Anticancer: Exhibiting antiproliferative activity against various cancer cell lines [, , , , ].
  • Anti-inflammatory: Acting on inflammatory pathways and reducing inflammation [, ].
  • Anticonvulsant: Showing potential for treating seizures [, ].
  • Antioxidant: Possessing radical scavenging and antioxidant properties [, ].
Applications
  • Materials Science: As building blocks for polymers, luminescent materials, and energetic materials due to their thermal stability and optoelectronic properties [, ].
  • Agricultural Chemistry: As potential pesticides and herbicides [].
  • Coordination Chemistry: As ligands in metal complexes for catalysis and materials science applications [].

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

1.1. Compound Description: This compound is a derivative of 1,3,4-oxadiazole and features a pyridinyl group at the 5-position of the oxadiazole ring. [] The compound also exists as a hemihydrochloride monohydrate salt.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

2.1. Compound Description: EPPA-1 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory activity. It features a complex structure incorporating a 1,3,4-oxadiazole ring linked to a pyrazolo[3,4-b]pyridine moiety. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

3.1. Compound Description: This compound is characterized as an energetic material precursor and contains both 1,3,4-oxadiazole and tetrazole rings in its structure. [] Its crystal structure reveals a network of hydrogen bonds, contributing to its stability.

6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol

4.1. Compound Description: This compound incorporates a 1,3,4-oxadiazole ring as a substituent on a chromenone core. [] The structure also includes methoxy groups as substituents on both the chromenone and the phenyl ring attached to the oxadiazole.

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

5.1. Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Its structure features a 1,3,4-oxadiazole ring with a methyl group at the 5-position, which is part of a larger polycyclic system. []

5-((styrylsulfonyl)methyl)-1,3,4-Oxadiazol/Thiadiazol-2-amine derivatives

6.1. Compound Description: This series of compounds includes both 1,3,4-oxadiazole and 1,3,4-thiadiazole analogs, where the 5-position of the heterocycle is substituted with a (styrylsulfonyl)methyl group. [] Some compounds within this series show promising antioxidant and anti-inflammatory activities.

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine analogues

7.1. Compound Description: This series explores variations in the aryl/alkyl substituent at the 5-position of the 1,3,4-oxadiazole ring, connected via a methylene linker to a pyridin-2-amine moiety. [] Several compounds within this series displayed antiproliferative and antimicrobial activities.

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives

8.1. Compound Description: This series focuses on 1,3,4-oxadiazole derivatives where the 5-position is substituted with a 2-methyl-1H-indol-3-yl group. [] Compounds in this series have been evaluated for their antimicrobial and antioxidant properties.

5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

9.1. Compound Description: This compound features a complex substituent at the 5-position of the 1,3,4-oxadiazole ring, including a methoxyimino group and a 2-methylphenoxy group. [] Crystal structure analysis reveals the presence of N—H⋯N hydrogen bonds leading to the formation of inversion dimers.

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

10.1. Compound Description: This compound is a direct analog of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine, lacking only the methylene linker between the oxadiazole ring and the methoxyphenyl group. []

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

11.1. Compound Description: This compound is another closely related analog of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine, featuring a bromine atom at the 2-position of the methoxyphenyl substituent. []

N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)

12.1. Compound Description: This compound demonstrates potent anticancer activity, showing significant growth inhibition against various cancer cell lines. It features a 4-methoxyphenyl group at the 5-position of the oxadiazole ring and a 2,4-dimethylphenyl substituent on the amine. []

N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u)

13.1. Compound Description: Similar to compound 4s, this compound also exhibits anticancer activity, particularly against the MDA-MB-435 melanoma cell line. It differs from 4s by having a 4-hydroxyphenyl group at the 5-position of the oxadiazole ring instead of a 4-methoxyphenyl group. []

N-Acylated derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine (6a-j)

14.1. Compound Description: This series focuses on introducing various acyl groups to the amine nitrogen of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine. [] The resulting derivatives showed varying degrees of antimicrobial activity.

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

15.1. Compound Description: This compound incorporates a pyridin-4-yl group at the 5-position of the oxadiazole ring and exists as a hydrochloride salt. [] Its crystal structure reveals intermolecular hydrogen bonding interactions contributing to its solid-state structure.

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

16.1. Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a 5-methyl-2-phenyl-1H-imidazole moiety through a sulfur atom. [] The structure also includes a phenylethanone group attached to the sulfur linker.

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amines (28–45)

17.1. Compound Description: This series investigates the impact of various substituents on the N-phenyl ring of the parent structure, N‐phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol-2-amine. [] These compounds displayed potent antioxidant and radical scavenging properties.

18.1. Compound Description: This series explores variations in the amine substituent of the parent structure, N-{[5-(2,4-dichlorophenyl)-1, 3, 4-oxadiazol- 2-yl]methyl}amine. [] Several of these compounds exhibited promising anticancer activity, particularly against liver cancer cells.

N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives

19.1. Compound Description: These compounds are characterized by the presence of a cyclobutyl ring connected to the amine nitrogen and substituted with a 5-(3-aryl)-1,3,4-oxadiazol-2-yl moiety. [] The aryl substituent on the oxadiazole ring is varied within this series.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

20.1. Compound Description: This series focuses on bi-heterocyclic compounds featuring both 1,3,4-oxadiazole and 1,3-thiazole rings linked via a thioacetamide bridge. [] Various aralkyl/aryl substituents are introduced at the 5-position of the oxadiazole ring.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

21.1. Compound Description: This series of bi-heterocyclic propanamides contains a 1,3,4-oxadiazole ring connected to a 2-amino-1,3-thiazole moiety through a methylene linker and a sulfur atom. [] The propanamide nitrogen bears various un/substituted phenyl groups.

5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives

22.1. Compound Description: This series explores modifications of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine, involving acylation, urea formation, thiazolidinone synthesis, and coupling with mercapto derivatives. []

Honokiol derivatives bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

23.1. Compound Description: These compounds are honokiol analogs modified by introducing a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moiety. [] These derivatives showed potent antiviral activity against SARS-CoV-2.

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

24.1. Compound Description: This compound features a pyridazinone ring substituted with a (5-phenyl-1,3,4-oxadiazol-2-yl)methyl group at the 2-position. [] Crystallographic analysis reveals the presence of C—H⋯N and C—H⋯O contacts contributing to its crystal packing.

Substituted N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines (6a-l)

25.1. Compound Description: This series explores the impact of various substituents on the benzamide ring of the parent structure, N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines. [] Several compounds within this series exhibited antiproliferative and antioxidant activities.

2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

26.1. Compound Description: This compound features a 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl moiety linked to a chloropyridine ring via a thiomethyl bridge. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

27.1. Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor with potential for treating inflammatory diseases like rheumatoid arthritis. [] It features a 4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl group attached to a biphenyl moiety.

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (6a-j)

28.1. Compound Description: This series focuses on chromenone derivatives substituted with a 4,5-dihydro-1,3,4-oxadiazole ring at the 3-position. [] These compounds display potential anticonvulsant activity.

3-(1,3,4-Oxadiazol-2-yl)isoindolin-1-ones

29.1. Compound Description: This class of compounds incorporates a 1,3,4-oxadiazole ring directly fused to an isoindolinone moiety. [] These compounds exhibit promising antibacterial activity.

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives

30.1. Compound Description: These compounds are characterized by a complex structure incorporating a 1,3,4-oxadiazole ring linked to both a tetrahydropyrimidine and an indol-2-one moiety. [] They have demonstrated promising antibacterial, antifungal, and antioxidant activities.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

31.1. Compound Description: This complex hybrid ring system incorporates a 1,3,4-oxadiazole ring linked to a thiazole and a benzamide moiety. [] This compound exhibits potent antibacterial activity.

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

32.1. Compound Description: BMS-191011 is a potent opener of large-conductance Ca2+-activated potassium (maxi-K) channels. It features a 1,3,4-oxadiazol-2-one ring with a 4-(trifluoromethyl)phenyl substituent at the 5-position and a (5-chloro-2-hydroxyphenyl)methyl group at the 3-position. []

2- and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines

33.1. Compound Description: These compounds are pyridine derivatives bearing a 5-methyl-1,3,4-oxadiazol-2-yl group at the 3-position. [] The chlorine substituent on the pyridine ring is varied between the 2- and 6-positions.

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

34.1. Compound Description: AZD1979 is a potent melanin-concentrating hormone receptor 1 (MCHr1) antagonist with a complex structure incorporating a 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl moiety linked to an azetidine ring via a ketone. []

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide

35.1. Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl group at the 5-position and connected to a benzohydrazide moiety. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogues

36.1. Compound Description: This series explores various alkylthio substituents at the 5-position of the 1,3,4-oxadiazole ring, which is connected to a benzamide moiety via a methylene linker. [] These analogs demonstrated potent alkaline phosphatase inhibitory activity.

N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides (8a-m)

37.1. Compound Description: This series investigates modifications of the acetohydrazide moiety in 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, where the oxadiazole ring is linked to a 2,4-dimethylphenoxy group via a thiomethyl bridge. [] These compounds displayed varying degrees of antibacterial and lipoxygenase inhibitory activity.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-k)

38.1. Compound Description: This series consists of benzodioxane derivatives featuring a 1,3,4-oxadiazole ring linked through a thioacetamide bridge. [] The phenyl ring at the 5-position of the oxadiazole is either unsubstituted or substituted with various groups.

Source and Classification

5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine is classified as an oxadiazole derivative. Its molecular formula is C10H11N3O2C_{10}H_{11}N_{3}O_{2} with a molecular weight of approximately 205.21 g/mol . The compound is recognized for its structural features that include a methoxyphenyl group attached to the oxadiazole ring, which can influence its chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine typically involves cyclization reactions of suitable precursors. One prevalent method includes the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For example, the cyclization can be achieved by reacting 3-methoxybenzyl hydrazide with a carboxylic acid derivative .

Synthetic Routes and Reaction Conditions

  1. Hydrazide Preparation: The initial step involves synthesizing the hydrazide from the corresponding aromatic aldehyde.
  2. Cyclization: The hydrazide is then reacted with a carboxylic acid derivative in the presence of an acid catalyst (e.g., phosphoric acid) or a base (e.g., sodium acetate) to facilitate the formation of the oxadiazole ring.
  3. Reaction Monitoring: Thin-layer chromatography (TLC) is commonly employed to monitor the progress of the reaction.
  4. Purification: The final product is purified through recrystallization from suitable solvents like methanol or ethanol .
Molecular Structure Analysis

The molecular structure of 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine features a five-membered oxadiazole ring with a methoxy group at the para position of the phenyl ring. Structural analysis can be performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Key Structural Data

  • Molecular Formula: C10H11N3O2C_{10}H_{11}N_{3}O_{2}
  • Molecular Weight: 205.21 g/mol
  • Key Functional Groups: Methoxy group (-OCH₃), amine group (-NH₂), and oxadiazole ring.
Chemical Reactions Analysis

5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine can participate in various chemical reactions:

Types of Reactions

  1. Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The methoxy group can undergo substitution reactions under appropriate conditions, allowing for further functionalization of the molecule .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Conditions: Acidic or basic conditions may be required depending on the substituent being introduced.
Mechanism of Action

The mechanism of action for 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine is primarily linked to its potential biological activities. Research indicates that compounds in this class may exhibit antimicrobial and anticancer properties.

Biological Activity Insights

Studies have suggested that oxadiazole derivatives can interact with specific biological targets, leading to inhibition of cellular processes in pathogens or cancer cells. The presence of the methoxy group may enhance lipophilicity and improve membrane permeability, facilitating better interaction with biological targets .

Physical and Chemical Properties Analysis

5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine exhibits various physical and chemical properties:

Key Properties

| Property | Value

Properties

CAS Number

1016691-89-6

Product Name

5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

MBKLGXNCDWAEGT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CC2=NN=C(O2)N

Canonical SMILES

COC1=CC=CC(=C1)CC2=NN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.